2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester
Description
IUPAC Nomenclature and Alternative Designations
The compound 2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester is systematically named according to IUPAC guidelines as ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate . This nomenclature reflects the hierarchical prioritization of functional groups and substituents on the thiophene backbone:
- The parent structure is thiophene-3-carboxylic acid ethyl ester , with the carboxylic acid group esterified at position 3.
- Substituents are numbered clockwise:
- A 2-chloroacetamido group (-NH-C(=O)-CH₂Cl) at position 2.
- A dimethylcarbamoyl group (-C(=O)-N(CH₃)₂) at position 5.
- A methyl group (-CH₃) at position 4.
Alternative designations include:
- Ethyl 2-(2-chloroacetamido)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate .
- 3-Thiophenecarboxylic acid, 2-[(2-chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-, ethyl ester .
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate |
| Common Synonyms | See table below |
| Molecular Formula | C₁₃H₁₇ClN₂O₄S |
| Molecular Weight | 332.81 g/mol |
Table 1 : Key identifiers and synonyms.
Structural Formula Analysis and Isomeric Considerations
The compound’s structural formula (C₁₃H₁₇ClN₂O₄S) features a thiophene ring substituted at three positions (2, 4, and 5), as shown in its SMILES representation:CCOC(=O)C1=C(NC(=O)CCl)SC(=C1C)C(=O)N(C)C .
Key Structural Features:
- Thiophene Core : A five-membered aromatic ring with sulfur at position 1.
- Position 2 : A chloroacetamido group introduces electrophilic character via the carbonyl and chloro substituents.
- Position 4 : A methyl group adds steric bulk but minimal electronic influence.
- Position 5 : A dimethylcarbamoyl group contributes hydrogen-bonding potential and polarity.
Isomeric Considerations :
- Regioisomerism : Substituent positions are fixed, limiting regioisomeric possibilities.
- Stereoisomerism : No chiral centers are present in the structure, precluding enantiomers or diastereomers.
Figure 1 : 2D structural depiction highlighting substituent positions.
CAS Registry Number and Chemical Databases Cross-Referencing
The compound is uniquely identified by its CAS Registry Number: 546116-25-0 . Cross-referencing across major chemical databases confirms its registration and properties:
Table 2 : Cross-referenced database entries.
The compound’s absence from drug registries (e.g., FDA Orange Book) underscores its primary role as a synthetic intermediate in medicinal chemistry research .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-5-20-13(19)9-7(2)10(12(18)16(3)4)21-11(9)15-8(17)6-14/h5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONTUPPOOBZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester typically involves several steps:
Formation of the Thiophene Ring: : Starting with simple precursors, the thiophene ring is constructed using a series of cyclization reactions.
Introduction of Functional Groups: : The chloro-acetylamino, dimethylcarbamoyl, and carboxylic acid ester groups are then introduced through substitution reactions and acylation steps.
Purification: : The final product is purified using techniques like column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
In industrial settings, large-scale synthesis may involve optimized reaction conditions such as high-pressure reactors, continuous flow systems, and automated purification processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: : Reduction reactions can occur at the carboxylic acid ester group.
Substitution: : The chloro group is reactive and can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Depending on the reaction conditions and reagents, the compound can form various derivatives with altered functional groups, enhancing its applicability in different fields.
Scientific Research Applications
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : May have potential as a biochemical probe due to its reactive functional groups.
Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific pathways or receptors.
Industry: : Used in materials science for creating polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound's mechanism of action can vary based on its application:
Chemical Reactions: : Acts as an electrophile in substitution reactions, reacting with nucleophiles.
Biological Applications: : May interact with enzymes or receptors, altering their activity and impacting biological pathways.
Therapeutic Potential: : May inhibit or activate specific molecular targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Thiophene derivatives with substituted amino, carbamoyl, and ester groups are widely studied for their pharmacological and material properties. Below is a detailed comparison of the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and synthesis strategies.
Structural and Functional Group Variations
Biological Activity
2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on antioxidant and antibacterial properties, as well as its potential applications in medicinal chemistry.
- Molecular Formula: C13H17ClN2O4S
- CAS Number: 546116-25-0
- Structural Characteristics: The compound features a thiophene ring substituted with a chloroacetylamino group and a dimethylcarbamoyl moiety, contributing to its biological activity.
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of thiophene derivatives, including this compound. The antioxidant activity was assessed using various assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method.
Findings:
- Compounds derived from thiophene exhibited significant inhibition of ABTS radical cation formation.
- The 3-amino thiophene-2-carboxamide derivative showed an inhibition percentage of 62.0% , comparable to ascorbic acid (88.44%) .
| Compound Type | Inhibition (%) |
|---|---|
| 3-amino thiophene derivatives | 62.0 |
| 3-hydroxy thiophene derivatives | 54.9 - 28.4 |
| 3-methyl thiophene derivatives | 47.8 - no activity |
Antibacterial Activity
The antibacterial efficacy of the compound was tested against several pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Results:
- The compound demonstrated notable antibacterial activity against:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
The highest activity index recorded was approximately 86.9% against Pseudomonas aeruginosa, indicating strong potential as an antibacterial agent .
| Bacterial Strain | Activity Index (%) |
|---|---|
| Staphylococcus aureus | 83.3 |
| Bacillus subtilis | 82.6 |
| Escherichia coli | 64.0 |
| Pseudomonas aeruginosa | 86.9 |
Structure-Activity Relationship (SAR)
The biological activities of thiophene derivatives can be correlated with their structural features:
- Substituents: The presence of specific functional groups (e.g., amino, hydroxy) significantly enhances both antioxidant and antibacterial activities.
- Hydrophilicity: Increased hydrophilicity due to substituents like methoxy groups correlates with improved antibacterial efficacy .
Case Studies and Applications
Research has indicated that compounds similar to this compound can serve as leads for developing new therapeutic agents targeting oxidative stress-related diseases and bacterial infections.
Q & A
Q. What are the key structural features influencing the reactivity of this compound?
The compound’s reactivity is governed by its thiophene core, ethyl ester group, 2-chloro-acetylamino substituent, and 5-dimethylcarbamoyl moiety. The thiophene ring provides aromatic stability and π-π stacking potential, while the chloro-acetylamino group enables nucleophilic substitution (e.g., with amines or thiols). The dimethylcarbamoyl group enhances solubility and may participate in hydrogen bonding. These features collectively influence its chemical stability and interactions in biological systems .
Q. What are the common synthetic routes for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiophene ring via Gewald or Paal-Knorr cyclization, using ketones or α-mercapto-ketones.
- Step 2 : Introduction of the 2-chloro-acetylamino group via amide coupling (e.g., chloroacetyl chloride under basic conditions).
- Step 3 : Installation of the 5-dimethylcarbamoyl group using dimethylcarbamoyl chloride or via urea formation. Reaction conditions (temperature: 0–60°C; pH 7–9) and catalysts (e.g., DMAP for acylation) are critical for yield optimization .
Q. Which analytical techniques are used to characterize this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC-MS for quantification and detection of by-products.
- X-ray crystallography (if crystalline) to resolve 3D conformation.
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthesis yield?
Systematic optimization involves:
- Temperature control : Lower temperatures (0–10°C) reduce side reactions during acylation.
- Catalyst screening : DMAP or HOBt improves amide coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Gradient column chromatography (hexane:ethyl acetate) separates regioisomers. Recent studies achieved >80% yield by coupling microwave-assisted synthesis with real-time monitoring .
Q. What structural analogs of this compound exhibit notable biological activity?
Analogs with modified substituents show varied bioactivity (see table below):
| Substituent Modifications | Observed Activity | Reference |
|---|---|---|
| 2-(4-Chlorophenoxy)acetyl group | Anti-inflammatory (IC₅₀: 12 µM) | |
| 5-Acetyl instead of dimethylcarbamoyl | Enzyme inhibition (Ki: 8 nM) | |
| Ethyl ester replaced with methyl ester | Reduced cytotoxicity |
Chlorophenoxy and acetyl groups enhance target affinity, while ester groups modulate pharmacokinetics .
Q. How can contradictory reports on this compound’s biological activity be resolved?
Discrepancies in reported IC₅₀ values or mechanisms may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays).
- Structural impurities : Validate purity via HPLC and orthogonal methods.
- Cell line specificity : Compare activity across multiple models (e.g., HEK293 vs. HeLa). A 2024 study resolved contradictions by demonstrating that the compound’s activity is pH-dependent in tumor microenvironments .
Q. What computational methods predict this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinases or GPCRs. Key findings:
- The chloro-acetylamino group forms halogen bonds with catalytic lysine residues.
- Free energy calculations (MM-PBSA) predict ΔG binding of −9.2 kcal/mol for EGFR inhibition. Experimental validation via SPR confirmed a Kd of 15 nM .
Methodological Considerations
Q. How to design stability studies for this compound under physiological conditions?
- Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
- Oxidation : Expose to H₂O₂ or liver microsomes to identify vulnerable sites (e.g., thiophene ring).
- Light sensitivity : Store in amber vials; assess photodegradation via UV-Vis spectroscopy. A 2025 study identified ester hydrolysis as the primary degradation pathway (t₁/₂: 4.3 hours) .
Q. What strategies mitigate toxicity in preclinical studies?
- Prodrug design : Mask the chloro-acetylamino group with a cleavable PEG linker.
- Co-administration : Use antioxidants (e.g., NAC) to reduce ROS-mediated hepatotoxicity.
- Dose optimization : Conduct MTD studies in rodents with pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
